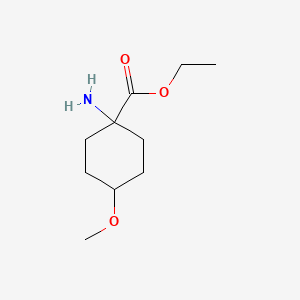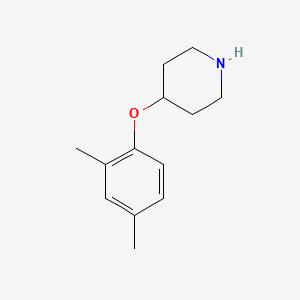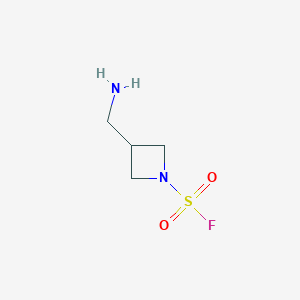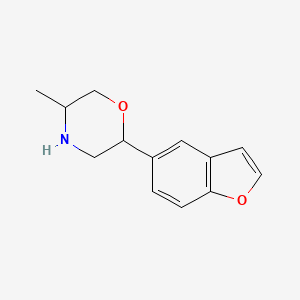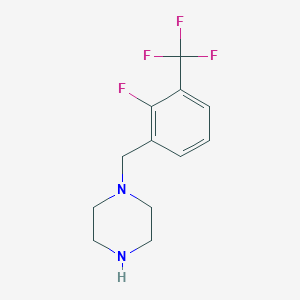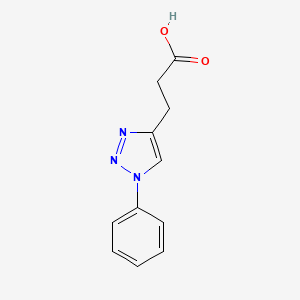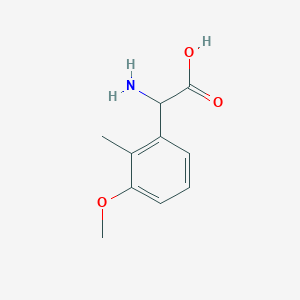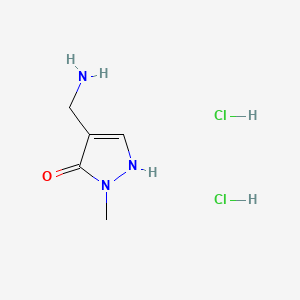
(4-((Methylthio)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(methylsulfanyl)methyl]phenyl}boronic acid is an organoboron compound with the molecular formula C8H11BO2S It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenyl methyl sulfide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction conditions are generally mild, making this method efficient and widely used .
Industrial Production Methods: Industrial production of {4-[(methylsulfanyl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: {4-[(methylsulfanyl)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, potassium carbonate, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters.
Substitution: Biaryl compounds, vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of {4-[(methylsulfanyl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H11BO2S |
|---|---|
Molekulargewicht |
182.05 g/mol |
IUPAC-Name |
[4-(methylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3 |
InChI-Schlüssel |
WHDLHUQARZBDNI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CSC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)



![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)

